N-(2-methylphenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide
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Overview
Description
N~2~-(2-METHYLPHENYL)-4-(4-METHYLPHENYL)-1-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE is a complex organic compound that belongs to the class of diazacyclopenta[cd]azulenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-METHYLPHENYL)-4-(4-METHYLPHENYL)-1-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE typically involves multi-step organic reactions. The starting materials often include substituted anilines and cyclopentadiene derivatives. The key steps may involve:
Cyclization Reactions: Formation of the diazacyclopenta[cd]azulene core through cyclization reactions.
Substitution Reactions: Introduction of methylphenyl and phenyl groups via substitution reactions.
Thioamide Formation: Conversion of the amide group to a thioamide using reagents such as Lawesson’s reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-METHYLPHENYL)-4-(4-METHYLPHENYL)-1-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers may study these derivatives to develop new therapeutic agents.
Medicine
In medicinal chemistry, the compound’s structure can be modified to enhance its pharmacological properties. It may serve as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N2-(2-METHYLPHENYL)-4-(4-METHYLPHENYL)-1-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the compound’s structure and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
N~2~-(2-METHYLPHENYL)-4-(4-METHYLPHENYL)-1-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOXAMIDE: Similar structure but with a carboxamide group instead of a thioamide.
N~2~-(2-METHYLPHENYL)-4-(4-METHYLPHENYL)-1-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-SULFONAMIDE: Contains a sulfonamide group, which may alter its chemical and biological properties.
Uniqueness
The presence of the thioamide group in N2-(2-METHYLPHENYL)-4-(4-METHYLPHENYL)-1-PHENYL-5,6,7,8-TETRAHYDRO-2A,4A-DIAZACYCLOPENTA[CD]AZULENE-2-CARBOTHIOAMIDE imparts unique chemical reactivity and potential biological activity compared to its analogs. This makes it a compound of interest for further research and development.
Properties
Molecular Formula |
C31H29N3S |
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Molecular Weight |
475.6 g/mol |
IUPAC Name |
N-(2-methylphenyl)-2-(4-methylphenyl)-6-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C31H29N3S/c1-21-15-17-23(18-16-21)27-20-34-29(30(35)32-26-14-7-6-10-22(26)2)28(24-11-4-3-5-12-24)25-13-8-9-19-33(27)31(25)34/h3-7,10-12,14-18,20H,8-9,13,19H2,1-2H3,(H,32,35) |
InChI Key |
MYWHLMBEWCIXNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=C(C4=C3N2CCCC4)C5=CC=CC=C5)C(=S)NC6=CC=CC=C6C |
Origin of Product |
United States |
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